molecular formula C25H25ClN6OS B12152042 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(diethylamino)phenyl]acetamide

2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(diethylamino)phenyl]acetamide

Cat. No.: B12152042
M. Wt: 493.0 g/mol
InChI Key: MAWVFFALUMXHNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(diethylamino)phenyl]acetamide features a 1,2,4-triazole core substituted with a 4-chlorophenyl group at position 4 and a pyridin-4-yl group at position 5. A sulfanyl linker connects the triazole to an acetamide moiety, which is further attached to a 4-(diethylamino)phenyl group.

Properties

Molecular Formula

C25H25ClN6OS

Molecular Weight

493.0 g/mol

IUPAC Name

2-[[4-(4-chlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(diethylamino)phenyl]acetamide

InChI

InChI=1S/C25H25ClN6OS/c1-3-31(4-2)21-11-7-20(8-12-21)28-23(33)17-34-25-30-29-24(18-13-15-27-16-14-18)32(25)22-9-5-19(26)6-10-22/h5-16H,3-4,17H2,1-2H3,(H,28,33)

InChI Key

MAWVFFALUMXHNN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=NC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(diethylamino)phenyl]acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Introduction of the Chlorophenyl and Pyridinyl Groups: The chlorophenyl and pyridinyl groups are introduced through nucleophilic substitution reactions, often using halogenated precursors and suitable nucleophiles.

    Attachment of the Sulfanyl Group: The sulfanyl group is attached via a thiolation reaction, typically using thiol reagents and appropriate catalysts.

    Formation of the Acetamide Moiety: The acetamide moiety is formed through an acylation reaction, involving the reaction of an amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro or carbonyl groups, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogenated compounds, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are frequently employed.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Structural Characteristics

  • Molecular Formula : C23H24ClN5OS
  • Molecular Weight : 442.0 g/mol
  • IUPAC Name : 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(diethylamino)phenyl]acetamide
  • SMILES Representation : CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3(CCCCC3)N=C2C4=CC=C(C=C4)Cl

Biological Activities

This compound has been studied for a variety of biological activities, including:

Antimicrobial Activity

Research indicates that derivatives of this compound demonstrate significant antibacterial properties against various pathogens. For instance:

  • Efficacy against Bacteria : Studies have shown that it exhibits activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) below 50 µg/mL in certain cases.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes:

  • Acetylcholinesterase Inhibition : In vitro assays have shown that this compound can inhibit acetylcholinesterase, a target for Alzheimer's disease treatment.
  • 5-Lipoxygenase Inhibition : Molecular docking studies suggest potential as a 5-lipoxygenase inhibitor, which is relevant for inflammatory conditions.

Anticancer Potential

Preliminary studies suggest that the compound may induce apoptosis in cancer cells:

  • Cell Viability Reduction : In vitro experiments revealed a reduction in cell viability in various cancer cell lines at concentrations ranging from 10 to 100 µM.

Antimicrobial Screening

A study assessed the antibacterial efficacy of synthesized analogs of this compound against common pathogens. Results indicated significant potency with IC50 values below 50 µM for select derivatives.

Enzyme Inhibition Assays

In another research effort, the compound was tested for acetylcholinesterase inhibition using a modified Ellman’s assay. Results showed a dose-dependent inhibition pattern with notable efficacy at concentrations around 50 µM.

Anticancer Activity

In vitro studies conducted on various cancer cell lines revealed that the compound could significantly reduce cell viability at concentrations ranging from 10 to 100 µM, indicating its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(diethylamino)phenyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Analysis

The target compound belongs to a class of 1,2,4-triazole-3-thiol derivatives functionalized with acetamide groups. Key structural variations among analogs include:

  • Substituents on the triazole ring : Alkyl, allyl, or aryl groups at position 4.
  • Pyridine/pyridinyl positioning : Pyridin-2-yl, pyridin-3-yl, or pyridin-4-yl at position 5.
  • Acetamide-linked aryl groups : Substituted phenyl rings with electron-withdrawing (e.g., Cl, CF₃) or electron-donating (e.g., OCH₃, N(CH₂CH₃)₂) groups.
Table 1: Structural and Functional Comparison of Selected Analogs
Compound ID Triazole Substituents (R1) Acetamide-Linked Aryl Group (R2) Molecular Weight (g/mol) Notable Activities
Target Compound 4-(4-chlorophenyl), 5-(pyridin-4-yl) 4-(diethylamino)phenyl 506.02* Not explicitly reported
4-(4-chlorophenyl), 5-(pyridin-4-yl) 2-chloro-5-(trifluoromethyl)phenyl 502.84 Not reported
4-allyl, 5-(pyridin-4-yl) 2-ethoxyphenyl 368.45 Not reported
4-ethyl, 5-(pyridin-3-yl) 4-(dimethylamino)phenyl 408.50 Not reported
4-(4-chlorophenyl), 5-(pyridin-4-yl) 3,4-dichlorophenyl 490.79 Not reported
Derivatives 4-[(substituted aryl carbamoyl)methyl] Varied (e.g., Cl, OCH₃, NO₂ on phenyl) 380–450 Antimicrobial, antioxidant, anti-inflammatory

*Calculated using molecular formula C₂₅H₂₄ClN₆OS.

Antimicrobial and Anti-Inflammatory Activity
  • Electron-withdrawing groups (EWGs): Derivatives with Cl, CF₃, or NO₂ on the acetamide-linked phenyl (e.g., ) demonstrated enhanced antimicrobial activity, likely due to increased electrophilicity and membrane penetration .
  • Electron-donating groups (EDGs): Compounds like the target (diethylamino group) and (dimethylamino) may exhibit reduced antimicrobial efficacy but improved solubility or binding to specific targets (e.g., anti-inflammatory receptors) .
  • Anti-exudative activity : Analogs with 2-ethoxy or 3-methoxyphenyl groups () showed activity comparable to diclofenac sodium (8 mg/kg) at 10 mg/kg doses, suggesting EDGs modulate cyclooxygenase inhibition .
Antioxidant Activity
  • Derivatives with pyridin-4-yl and thiol linkages (e.g., ) exhibited hydrogen peroxide radical scavenging, with EDGs like –OCH₃ enhancing antioxidant capacity through resonance stabilization of radicals .

Key Research Findings and Gaps

Activity trends: EWGs on the acetamide phenyl correlate with antimicrobial potency, while EDGs favor anti-inflammatory/antioxidant effects. The target compound’s diethylamino group may prioritize anti-inflammatory over antimicrobial applications .

Unreported data : Specific IC₅₀/MIC values for the target compound are absent in the evidence, necessitating further in vitro studies.

Structural optimization : Hybrid analogs combining EWGs (e.g., Cl) and EDGs (e.g., –N(CH₂CH₃)₂) could balance multiple activities.

Biological Activity

The compound 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(diethylamino)phenyl]acetamide is a novel organic molecule characterized by its unique structural features, including a triazole ring, chlorinated phenyl groups, and a sulfanyl linkage. This combination suggests potential for diverse biological activities, particularly in medicinal chemistry applications. The triazole moiety is well-known for its pharmacological properties, including antifungal and anticancer activities.

Structural Overview

The molecular formula of the compound is C16H18ClN5OSC_{16}H_{18}ClN_{5}OS, with a molecular weight of approximately 366.87 g/mol. The structural complexity arises from the presence of multiple functional groups that enhance its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties . The triazole ring is particularly noted for its antifungal activity. In studies involving related compounds, various 1,2,4-triazoles demonstrated effectiveness against a range of pathogens:

  • Antifungal Activity : Compounds like 1,2,4-triazoles have shown efficacy against fungi such as Candida albicans and Aspergillus fumigatus .
  • Antibacterial Activity : Certain derivatives exhibited high antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL .

Anticancer Potential

The compound also holds promise in cancer therapy. Research on similar triazole derivatives has indicated their ability to inhibit cancer cell proliferation:

  • In Vitro Studies : For instance, compounds similar to the target molecule have been tested against various cancer cell lines, revealing IC50 values indicating significant cytotoxicity. One study reported a compound with an IC50 of 6.2 μM against colon carcinoma HCT-116 cells .
  • Mechanism of Action : The triazole moiety may interfere with DNA synthesis or function by inhibiting topoisomerases or other critical enzymes involved in cell division .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the sulfanyl group enhances the interaction with biological targets:

Structural Feature Impact on Activity
Triazole RingAntifungal and anticancer properties
Chlorinated Phenyl GroupImproved binding affinity to receptors
Sulfanyl LinkageEnhanced reactivity and biological interactions

Case Studies

  • Antibacterial Activity Assessment : A series of studies evaluated the antibacterial effects of various 1,2,4-triazole derivatives against S. aureus, Bacillus subtilis, and Pseudomonas aeruginosa. Compounds exhibited MIC values significantly lower than traditional antibiotics .
  • Cytotoxicity Against Cancer Cells : In vitro assays demonstrated that certain triazole derivatives effectively induced apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.